molecular formula C17H15F3N2O2S B2968295 3-propyl-1-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2320536-04-5

3-propyl-1-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2968295
CAS No.: 2320536-04-5
M. Wt: 368.37
InChI Key: XMIKYEXNYHNICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-propyl-1-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H15F3N2O2S and its molecular weight is 368.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound 3-propyl-1-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is used in the synthesis of various derivatives with potential biological applications. For instance, it reacts with 5-aminopyrazole, 1,2,4-aminotriazole, and 2-aminobenzimidazole, under microwave irradiation, to form corresponding trifluoromethyl derivatives with different heterocyclic structures (Shaaban, 2008).

Use in Herbicide Development

  • This compound has been studied for its potential as a herbicide, particularly targeting Protoporphyrinogen IX oxidase (PPO), an essential enzyme for herbicide discovery. Systematic bioassays led to the discovery of highly potent compounds, demonstrating effectiveness in weed control and relative safety on certain crops (Wang et al., 2021).

Antibacterial Applications

  • Various substituted thieno[3,2-d]pyrimidines, synthesized using the compound , have been evaluated for their antibacterial properties. These derivatives were synthesized through a series of reactions involving different reagents, indicating the versatility of this compound in creating diverse bioactive molecules (More et al., 2013).

Hormone Receptor Antagonism

  • The compound has also been used in the development of non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. Its derivatives have shown high binding affinity and potent in vitro antagonistic activity, suggesting potential therapeutic applications for sex-hormone-dependent diseases (Sasaki et al., 2003).

Fluorescence and Solid-State Properties

  • Derivatives of thieno[3,2-d]pyrimidines, including those synthesized from the compound , have been studied for their solid-state fluorescence properties. These compounds have potential applications in various fields where fluorescent materials are required (Yokota et al., 2012).

Antimicrobial and Anti-Inflammatory Agents

  • Thieno[3,2-d]pyrimidine derivatives, synthesized using this compound, have shown significant antimicrobial and anti-inflammatory activities. These compounds are being investigated for their potential therapeutic applications in treating infections and inflammation (Tolba et al., 2018).

Properties

IUPAC Name

3-propyl-1-[[2-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c1-2-8-21-15(23)14-13(7-9-25-14)22(16(21)24)10-11-5-3-4-6-12(11)17(18,19)20/h3-7,9H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIKYEXNYHNICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.